molecular formula C8H6Cl2O3S B1459624 5-(Chlorosulfonyl)-2-methylbenzoyl chloride CAS No. 1426437-45-7

5-(Chlorosulfonyl)-2-methylbenzoyl chloride

Cat. No. B1459624
M. Wt: 253.1 g/mol
InChI Key: LIANSSSABWUTRH-UHFFFAOYSA-N
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Description

Chlorosulfonyl isocyanate (CSI) is a chemical compound with the formula ClSO2NCO . It is a versatile reagent in organic synthesis . It is a colorless liquid and reacts violently with water .


Synthesis Analysis

CSI is prepared by treating cyanogen chloride with sulfur trioxide . The product is distilled directly from the reaction mixture .


Molecular Structure Analysis

The structure of CSI is represented as ClS(O)2-N=C=O . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .


Chemical Reactions Analysis

CSI has been employed for the preparation of β-lactams . Alkenes undergo a [2+2]-cycloaddition to give the sulfonamide . The SO2Cl group can be removed simply by hydrolysis, leaving the secondary amide .


Physical And Chemical Properties Analysis

CSI is a colorless liquid with a molecular weight of 141.53 g/mol . It has a density of 1.626 g/cm3 , a melting point of -44 °C , and a boiling point of 107 °C . It is insoluble in water .

Scientific Research Applications

  • Alkylation Reagent

    • Field : Organic Chemistry
    • Application : Chlorosulfonylacetyl chloride is used as an alkylation reagent .
    • Method : The specific method of application would depend on the reaction conditions and the substrates involved. Typically, this reagent would be added to a solution of the substrate in an appropriate solvent, and the reaction would be stirred at a suitable temperature until completion .
    • Results : The product of the reaction would be an alkylated compound, where the alkyl group is derived from the chlorosulfonylacetyl chloride .
  • Synthesis of Sildenafil Analogues

    • Field : Medicinal Chemistry
    • Application : A compound similar to 5-(Chlorosulfonyl)-2-methylbenzoyl chloride, namely 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7 H-pyrazolo[4,3-d]pyrimidin-7-one, was used in the synthesis of sildenafil and its analogues .
    • Method : The compound was chlorosulfonated with chlorosulfonic acid .
    • Results : The reaction resulted in the formation of sildenafil and its analogues .

Safety And Hazards

CSI is toxic, corrosive, flammable, and reacts violently with water . It causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

5-chlorosulfonyl-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIANSSSABWUTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chlorosulfonyl)-2-methylbenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YL Yang, B Rajagopal, CF Liang, CC Chen, HP Lai… - Tetrahedron, 2013 - Elsevier
A one-pot two-step synthetic strategy for the preparation of aryl carboxamido sulfonic acid derivatives was developed. The synthesis started from m-(chlorosulfonyl)benzoyl chloride, …
Number of citations: 17 www.sciencedirect.com

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